molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Katalognummer: B2437043
CAS-Nummer: 2411229-53-1
Molekulargewicht: 275.296
InChI-Schlüssel: CDKPGUCMEFJOHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine is a useful research compound. Its molecular formula is C13H19F2NO3 and its molecular weight is 275.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

  • A study by Lum, Brettell, Brophy, and Hibbert (2020) identified a class of thermolabile psychoactive compounds, including NBOH analogues, through gas chromatography-mass spectrometry. This method was noted for its efficiency in identifying and characterizing these compounds, which are challenging to detect due to their low concentration and thermolabile nature (Lum, Brettell, Brophy, & Hibbert, 2020).

  • Another study by the same authors in 2016 focused on the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) using gas chromatography–mass spectrometry analysis. This research was significant in developing a protocol for the routine analysis of new psychoactive substances in forensic settings (Lum, Brophy, & Hibbert, 2016).

Metabolic Pathways

  • The study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, identifying the main cytochrome P450 enzymes involved. This research is pivotal in understanding the biotransformation pathways and potential drug-drug interactions of these substances (Nielsen et al., 2017).

Analytical Techniques

  • Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Their work covered a range of analytical methods, contributing to the accurate identification of these substances (Zuba & Sekuła, 2013).

  • A study by Ünver et al. (2011) explored the synthesis, structure, and antioxidant properties of new compounds containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties. This research adds to the understanding of the chemical properties and potential applications of these compounds (Ünver et al., 2011).

Pharmacology and Toxicology

  • Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens in rats, providing insights into their potential effects and mechanisms of action. This study is crucial for understanding the biological impacts of these substances (Elmore et al., 2018).

  • Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including their potency and efficacy at serotonin receptors. This research is significant in delineating the hallucinogenic and psychostimulant activities of these compounds (Eshleman et al., 2018).

Clinical and Forensic Applications

  • Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining NBOMe compounds in human serum, aiding in the clinical toxicology testing of these substances (Poklis, Charles, Wolf, & Poklis, 2013).

  • The study by Gatch, Dolan, and Forster (2017) examined the locomotor and discriminative stimulus effects of novel hallucinogens in rodents, contributing to the understanding of the abuse potential of these substances (Gatch, Dolan, & Forster, 2017).

Eigenschaften

IUPAC Name

2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPGUCMEFJOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.